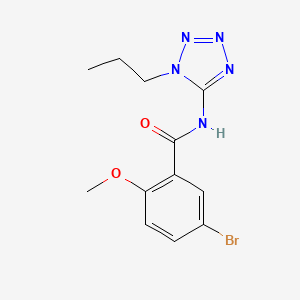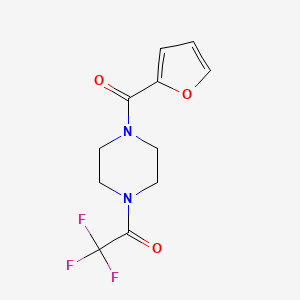
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the activity of several enzymes, including PI3K, AKT, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can induce apoptosis, inhibit angiogenesis, and reduce inflammation. In vivo studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce tumor growth, reduce inflammation, and improve neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple signaling pathways, and its relatively low toxicity. However, the limitations of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential side effects, which need to be further studied.
Orientations Futures
There are several future directions for the research of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its potential side effects and toxicity in vivo. Additionally, further studies are needed to understand the mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide and to develop more effective synthesis methods.
Méthodes De Synthèse
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxyaniline with propargyl bromide, followed by the addition of sodium azide and copper sulfate to form the tetrazole ring. The resulting compound is then reacted with 4-bromo-2-fluoronitrobenzene to form 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(1-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-6-18-12(15-16-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h4-5,7H,3,6H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOLYFPUMUKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)


![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)


![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)

![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)